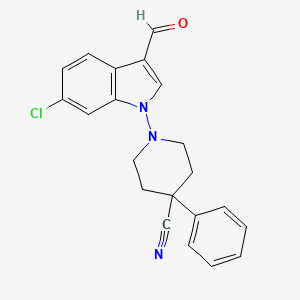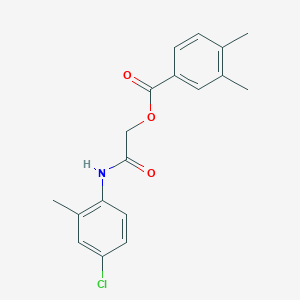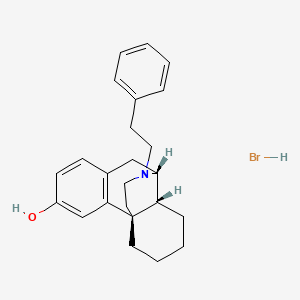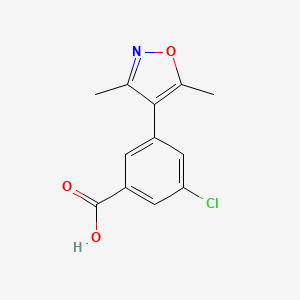
3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 3-position and a 3,5-dimethyl-1,2-oxazol-4-yl group at the 5-position of the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, 3,5-dimethyl-4-nitroisoxazole can be reduced to form 3,5-dimethyl-1,2-oxazole.
Coupling Reaction: The final step involves coupling the 3-chlorobenzoic acid with the 3,5-dimethyl-1,2-oxazole under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Applications De Recherche Scientifique
3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Agricultural Chemistry: The compound may be used as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific biological context and the nature of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4,5-dihydro-5,5-dimethylisoxazole: This compound shares the oxazole ring structure but lacks the benzoic acid moiety.
3-Chloro-5,5-dimethyl-4,5-dihydro-1,2-oxazole: Similar in structure but differs in the position of the chloro group and the presence of the benzoic acid group.
Uniqueness
3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid is unique due to the combination of the chloro-substituted benzoic acid and the 3,5-dimethyl-1,2-oxazole moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1261901-00-1 |
|---|---|
Formule moléculaire |
C12H10ClNO3 |
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
3-chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-6-11(7(2)17-14-6)8-3-9(12(15)16)5-10(13)4-8/h3-5H,1-2H3,(H,15,16) |
Clé InChI |
VYQAANLMCZVEMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC(=CC(=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
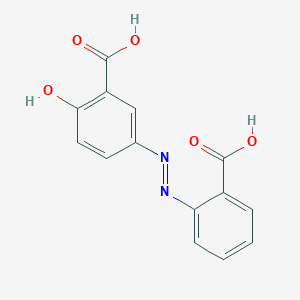

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
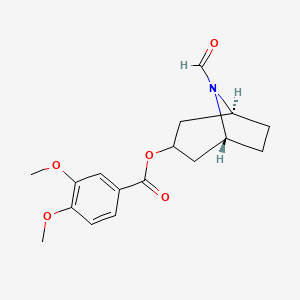
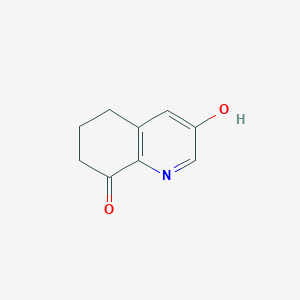
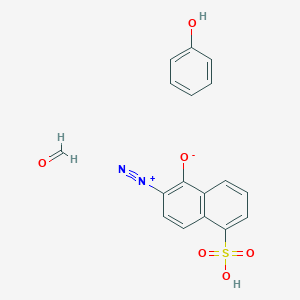
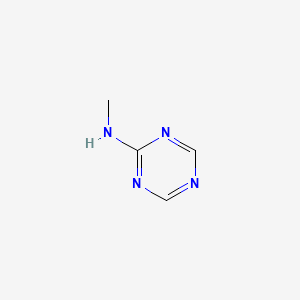
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
